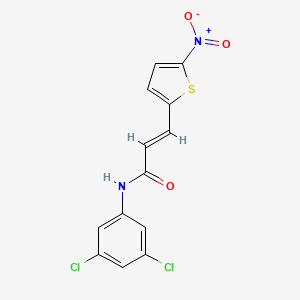
(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3S and its molecular weight is 343.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
This structure features a dichlorophenyl group and a nitrothiophenyl moiety, which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 308.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa (cervical carcinoma) : IC50 values indicating potent cytotoxicity.
- U2OS (osteosarcoma) : Demonstrated an IC50 of approximately 0.69 µM, showcasing strong antitumor activity.
The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, it has been shown to disrupt the function of heat shock protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary studies have indicated:
- Minimum Inhibitory Concentration (MIC) : Ranges from 5 to 95 μM against Mycobacterium tuberculosis, suggesting potential as an antimycobacterial agent .
- Safety Profile : Exhibits a favorable safety profile in preliminary evaluations, making it a candidate for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The dichlorophenyl group enhances lipophilicity and cellular uptake.
- The nitrothiophenyl moiety contributes to its interaction with biological targets.
Research has shown that modifications in these groups can significantly alter the compound's potency and selectivity against different biological targets .
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner. The study reported an IC50 value of 0.058 µM for T47D cells, indicating high potency against breast cancer cells .
Study 2: Antimycobacterial Activity
Another investigation focused on the compound's antimycobacterial properties revealed that it could inhibit the growth of Mycobacterium tuberculosis at concentrations lower than those required by existing antimycobacterial agents. This study utilized the resazurin microtitre assay method to determine MIC values .
Propiedades
IUPAC Name |
(E)-N-(3,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S/c14-8-5-9(15)7-10(6-8)16-12(18)3-1-11-2-4-13(21-11)17(19)20/h1-7H,(H,16,18)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHWQKNGQXJUHN-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













